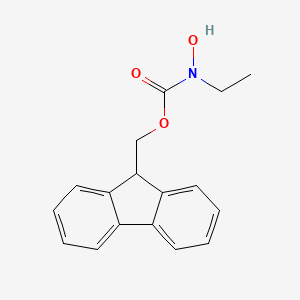

Fmoc-n-ethyl-hydroxylamine

Description

Following the protection of the hydroxylamine (B1172632) nitrogen with an Fmoc group, the next step in the synthesis of Fmoc-N-ethyl-hydroxylamine is the introduction of the ethyl group. This is typically achieved through a regioselective alkylation reaction. Regioselectivity is crucial in this step to ensure that the ethyl group is attached to the nitrogen atom and not the oxygen atom of the hydroxylamine moiety.

One common approach for N-alkylation involves the use of an alkylating agent such as ethyl iodide or dimethyl sulfate. mdpi.com The choice of the alkylating agent and the reaction conditions can influence the regioselectivity of the reaction. For instance, the Biron-Kessler method is a well-established protocol for the N-alkylation of amino acids and can be adapted for the alkylation of Fmoc-protected hydroxylamines. mdpi.com

The presence of the Fmoc group on the nitrogen atom can influence the reactivity of the hydroxylamine. The electron-withdrawing nature of the Fmoc group can decrease the nucleophilicity of the nitrogen atom, making alkylation more challenging. organic-chemistry.org Therefore, it is often necessary to use a strong base to deprotonate the hydroxylamine and enhance its nucleophilicity.

Transition metal-catalyzed reactions have also been explored for the regioselective alkylation of hydroxylamines. organic-chemistry.org For example, palladium-catalyzed allylic substitution of hydroxylamines has been shown to be a useful method for introducing alkyl groups. organic-chemistry.org The choice of the metal catalyst and the ligands can influence the regioselectivity of the reaction, allowing for the preferential formation of either the N-alkylated or O-alkylated product. organic-chemistry.org

| Alkylating Agent | Method | Key Considerations |

| Ethyl Iodide | Biron-Kessler method | Requires a strong base to enhance nucleophilicity. mdpi.com |

| Dimethyl Sulfate | Biron-Kessler method | Similar to ethyl iodide, requires careful control of reaction conditions. mdpi.com |

| Allylic Carbonates | Palladium-catalyzed substitution | The choice of catalyst and ligands is crucial for regioselectivity. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-18(20)17(19)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,20H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBJENWMKDBHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Divergent Strategies for N Fmoc Protection of Hydroxylamine Scaffolds

The introduction of the Fmoc protecting group onto a hydroxylamine (B1172632) scaffold is a fundamental step in the synthesis of Fmoc-N-ethyl-hydroxylamine. This process, known as N-Fmoc protection, can be achieved through several divergent strategies, each with its own advantages and applications.

A common method for N-Fmoc protection involves the reaction of a hydroxylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chembk.comresearchgate.net The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the reaction is often carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the acidic byproduct. chembk.com The rate of addition of the Fmoc reagent can also be crucial; a slower addition can sometimes lead to higher yields. researchgate.net

The stability of the Fmoc group is a key consideration. While it is stable under many reaction conditions, it can be cleaved by bases. google.com This property is exploited in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed at each cycle of amino acid addition. google.comnih.gov However, this sensitivity to bases also means that reaction conditions for N-Fmoc protection must be carefully controlled to avoid premature deprotection.

Several factors can influence the efficiency of N-Fmoc protection. The solvent used can have a considerable impact on the reaction yield. researchgate.net For example, in some cases, acetone (B3395972) has been found to be a superior solvent compared to others. researchgate.net The presence of other functional groups in the hydroxylamine scaffold can also affect the reaction. It is often necessary to protect other reactive groups before carrying out the N-Fmoc protection step.

| Reagent | Base | Solvent | Key Considerations |

| Fmoc-Cl | Sodium Carbonate, Triethylamine | Dichloromethane, Tetrahydrofuran | Reaction conditions must be carefully controlled to avoid side reactions. chembk.com |

| Fmoc-OSu | Not always required | Acetone, DMF | Slower addition of the reagent can improve yield. researchgate.net |

Solid Phase Synthesis Protocols for Fmoc Hydroxylamine Building Blocks

Solid-phase synthesis (SPPS) is a powerful technique for the preparation of peptides and other complex molecules. google.comnih.gov The use of Fmoc-protected hydroxylamine (B1172632) building blocks in SPPS allows for the efficient and controlled synthesis of hydroxylamine-containing peptides. iris-biotech.degoogle.com

In SPPS, the C-terminal amino acid is attached to a solid support, such as a resin. mdpi.com The synthesis then proceeds by the sequential addition of Fmoc-protected amino acids. At each step, the Fmoc group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled to the free amine. google.com

The use of Fmoc-protected hydroxylamine building blocks in SPPS follows a similar protocol. The Fmoc-hydroxylamine can be incorporated into the peptide chain at any desired position. The hydroxylamine functionality can then be further modified after the peptide has been cleaved from the solid support.

Several types of resins can be used for the solid-phase synthesis of hydroxylamine-containing peptides. The choice of resin depends on the specific requirements of the synthesis. For example, 2-chlorotrityl chloride (2-CTC) resin is a commonly used resin for SPPS. mdpi.comgoogle.com

The cleavage of the peptide from the resin is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). mdpi.com The cleavage conditions must be carefully chosen to avoid the degradation of the peptide and the hydroxylamine functionality.

| Resin | Cleavage Agent | Key Considerations |

| 2-Chlorotrityl chloride (2-CTC) resin | Trifluoroacetic acid (TFA) | The cleavage conditions must be optimized to prevent degradation of the product. mdpi.comgoogle.com |

| Rink Amide Resin | Trifluoroacetic acid (TFA) | Suitable for the synthesis of C-terminal amide peptides. researchgate.net |

Advanced Methodologies for Synthetic Optimization and Yield Enhancement

Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a key building block for introducing an N-terminal hydroxylamine (B1172632) functionality onto a peptide chain. This is essential for subsequent ligation reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group for the hydroxylamine's nitrogen atom, which is stable during the peptide chain elongation steps but can be removed under specific basic conditions, a hallmark of the Fmoc/tBu SPPS strategy. chemimpex.comnih.govnih.gov

The power of Fmoc-SPPS lies in its use of orthogonal protecting groups, which are sets of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.deub.edu The standard Fmoc/tBu strategy employs the base-labile Fmoc group for the α-amino group of amino acids and acid-labile groups (like tert-butyl, tBu) for the side chains. nih.goviris-biotech.de

This compound integrates seamlessly into this strategy. The Fmoc group on the hydroxylamine is removed under the same conditions as the Fmoc groups on the standard amino acids (typically with a piperidine (B6355638) solution). nih.govgoogle.com This allows for the stepwise assembly of the peptide chain without prematurely exposing the reactive hydroxylamine. The side-chain protecting groups remain intact during this process and are only removed at the final stage with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de This orthogonality is critical for synthesizing complex peptides and preparing peptide segments for convergent synthesis, ensuring that the unique reactivity of the N-terminal hydroxylamine is reserved for the intended ligation step. ethz.chnih.gov

Table 1: Orthogonal Protection in Fmoc-SPPS for Hydroxylamine-Peptide Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| α-Amino Group | Fmoc | 20% Piperidine in DMF | Base-labile |

| N-Hydroxylamine | Fmoc | 20% Piperidine in DMF | Base-labile |

| Amino Acid Side Chains (e.g., -COOH, -OH, -NH2) | tBu, Trt, Boc | 95% Trifluoroacetic Acid (TFA) | Acid-labile |

Peptide synthesis is often plagued by side reactions that can lower the yield and purity of the target peptide. Common issues include racemization (loss of stereochemical integrity) and aspartimide formation, particularly in sequences containing aspartic acid. nih.goviris-biotech.de Aspartimide formation is a base-driven intramolecular cyclization that can lead to chain termination or the formation of undesired β-aspartyl peptides. nih.govgoogle.com

While this compound itself is not directly used to prevent these side reactions during the entire elongation process, the ligation chemistry it enables (KAHA ligation) offers a strategic advantage. By allowing for the synthesis of smaller, more manageable peptide fragments that are later joined together, the cumulative risk of side reactions that increases with peptide length is significantly reduced. ethz.chnih.gov Furthermore, the development of specialized hydroxylamine monomers, such as (S)-5-oxaproline, which is stable during standard SPPS, has been crucial. nih.govacs.org The use of N-hydroxylamine-based additives like Oxyma has also been shown to reduce base-driven side reactions by modulating the pH during synthesis. luxembourg-bio.com

The synthesis of long or "difficult" peptide sequences, such as those prone to aggregation or containing hydrophobic stretches, represents a significant challenge in SPPS. The KAHA ligation, which relies on precursors like this compound, provides a powerful solution by breaking down a complex synthesis into the preparation of several smaller, more easily synthesized fragments. ethz.chresearchgate.net This segmental approach circumvents many of the problems associated with synthesizing long chains in a single, continuous run.

For instance, the hydroxylamine monomer (S)-5-oxaproline, which is incorporated using Fmoc-SPPS, has been instrumental in the synthesis of hydrophobic and amphiphilic proteins. nih.govacs.org The initial ligation product is a depsipeptide (an ester linkage), which often has better solubility and handling properties than the final native peptide, facilitating purification. This intermediate is then converted to the native amide bond via a facile O-to-N acyl shift. acs.org This strategy has enabled the successful synthesis of numerous complex proteins, including SUMO2/3, nitrophorin 4, and S100A4. ethz.chnih.gov

Integration into Convergent Chemical Protein Synthesis (CPS)

Convergent synthesis involves the chemical ligation of several purified peptide fragments to assemble a full-length protein. This approach is highly advantageous for producing large proteins (up to ~200 residues) and incorporating unnatural amino acids or post-translational modifications. ethz.ch

The α-Ketoacid-Hydroxylamine (KAHA) ligation is a cornerstone of modern CPS and the primary application for peptides functionalized with N-terminal hydroxylamines derived from reagents like this compound. ethz.chnih.gov This reaction involves the chemoselective coupling of two unprotected peptide fragments: one with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. wikipedia.org

The key features of KAHA ligation are:

Chemoselectivity: The reaction occurs specifically between the α-ketoacid and hydroxylamine groups, even in the presence of numerous other functional groups on the amino acid side chains. wikipedia.orgnih.gov

Reagent-Free: The ligation proceeds without the need for external coupling reagents or catalysts. ethz.chwikipedia.org

Aqueous Conditions: The reaction is typically performed in aqueous, slightly acidic media, which is compatible with biomolecules. nih.govacs.org

Benign Byproducts: The primary byproducts of the reaction are simply water and carbon dioxide. researchgate.netwikipedia.org

These characteristics establish KAHA ligation as a robust and highly effective alternative to other ligation methods like Native Chemical Ligation (NCL). nih.govwikipedia.org It has been successfully used to synthesize a variety of proteins, such as ubiquitin, betatrophin, and various SUMO proteins. ethz.chnih.gov

Table 2: Comparison of Key Ligation Chemistries

| Feature | α-Ketoacid-Hydroxylamine (KAHA) Ligation | Native Chemical Ligation (NCL) |

| C-Terminal Fragment | Peptide α-ketoacid | Peptide thioester |

| N-Terminal Fragment | Peptide hydroxylamine | Peptide with N-terminal Cysteine |

| Ligation Site Residue | Can be various residues (e.g., Homoserine from 5-oxaproline) | Cysteine |

| Conditions | Aqueous, acidic, no catalyst needed. acs.org | Aqueous, neutral pH, requires thiol catalyst |

| Byproducts | CO2, H2O. wikipedia.org | Thiol catalyst byproduct |

The mechanism of amide bond formation in KAHA ligation is a sophisticated process. The reaction between the C-terminal peptide α-ketoacid and the N-terminal peptide hydroxylamine proceeds via a decarboxylative condensation. researchgate.net

Computational and experimental studies have elucidated the pathway. rsc.org For O-unsubstituted hydroxylamines (Type I KAHA), the proposed mechanism involves the migration of the hydroxyl group (–OH) to an adjacent carbon in a key intermediate step, which differs from earlier hypotheses involving lactone intermediates. rsc.org This pathway correctly explains the results of isotopic labeling experiments. rsc.org The reaction ultimately forms a stable, native amide bond at the ligation junction, releasing carbon dioxide and water. researchgate.netwikipedia.org When specific hydroxylamine precursors like 5-oxaproline (B3327250) are used, the reaction first forms an ester linkage (a depsipeptide), which subsequently undergoes an intramolecular O-to-N acyl transfer to yield the final amide bond, resulting in a homoserine residue at the ligation site. acs.orgresearchgate.net This two-step process can be advantageous for handling difficult or aggregation-prone sequences. acs.org

Development of Novel Ligation Partners for this compound

The hydroxylamine moiety, once deprotected, is a powerful nucleophile for specific chemical ligation reactions, which are crucial for assembling large peptides or proteins from smaller, unprotected fragments. The development of chemoselective ligation partners for hydroxylamine-containing peptides is a significant area of research.

One of the most prominent ligation strategies is the α-ketoacid-hydroxylamine (KAHA) ligation. acs.orgethz.ch This reaction involves the coupling of a peptide segment with an N-terminal hydroxylamine to another peptide segment possessing a C-terminal α-ketoacid. acs.org The reaction proceeds under mild, aqueous conditions and forms a native amide bond at the ligation site, making it a powerful tool for total protein synthesis. acs.orgethz.ch The development of robust methods to incorporate the α-ketoacid and hydroxylamine functionalities into peptide fragments using standard Fmoc-SPPS protocols has made this a highly accessible strategy. acs.org

Another class of ligation partners for hydroxylamines are acylboronates, particularly potassium acyltrifluoroborates (KATs) and their more reactive quinolinium acyltrifluoroborate (QAT) counterparts. chemrxiv.org The KAT ligation proceeds efficiently under physiological conditions (pH 7) to form a stable amide bond, offering a bio-orthogonal method for conjugating molecules to hydroxylamine-modified peptides or proteins. chemrxiv.org This technique has been successfully used for the site-specific modification of antibodies. chemrxiv.org

| Ligation Partner Class | Specific Example | Ligation Chemistry | Key Features | Reference |

|---|---|---|---|---|

| α-Ketoacids | Peptide-α-ketoacid | α-Ketoacid-Hydroxylamine (KAHA) Ligation | Forms native amide bond; aqueous conditions; no coupling agents needed. | acs.orgethz.ch |

| Acylboronates | Potassium Acyltrifluoroborates (KATs) / Quinolinium Acyltrifluoroborates (QATs) | KAT Ligation | Proceeds at physiological pH; bio-orthogonal; rapid kinetics with QATs. | chemrxiv.org |

Synthesis of Modified Peptides and Peptidomimetics

This compound is a key reagent for synthesizing peptides that contain non-standard structural elements, leading to peptidomimetics with potentially enhanced stability, binding affinity, or novel biological functions.

Site-Specific Introduction of Hydroxylamine Functionalities

The site-specific incorporation of a hydroxylamine group into a peptide chain is primarily achieved using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov This methodology allows for the stepwise assembly of a peptide on a solid support, where building blocks like Fmoc-protected amino acids are added sequentially. peptide.com A reagent such as this compound, or an amino acid derivative carrying this moiety on its side chain, can be incorporated at any desired position in the peptide sequence. nih.govchemimpex.com

The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, typically using a piperidine solution. peptide.com The newly freed amine then couples with the carboxylic acid of the incoming Fmoc-protected building block. peptide.com By using an Fmoc-protected hydroxylamine derivative in a specific coupling cycle, the hydroxylamine functionality is precisely placed within the peptide sequence. This approach has been used to install hydroxylamines onto specific lysine (B10760008) residues of antibodies via an affinity peptide-directed strategy, demonstrating a high degree of site-specificity. chemrxiv.org

Preparation of Hydroxamic Acid-Containing Peptide Analogues

Hydroxamic acids are potent zinc-binding groups, and their incorporation into peptides is a key strategy for developing enzyme inhibitors, particularly for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govarkat-usa.org The synthesis of these analogues can be achieved through various methods compatible with Fmoc-SPPS.

One common strategy involves the synthesis of a peptide with a side-chain carboxylic acid (e.g., from Aspartic or Glutamic acid). nih.gov After completion of the peptide assembly, the side-chain protecting group is removed, and the now-free carboxylic acid is activated and reacted with hydroxylamine to furnish the desired hydroxamic acid. nih.gov

Alternatively, building blocks containing a protected hydroxamic acid functionality can be directly incorporated into the peptide sequence during SPPS. For instance, researchers have developed syntheses for Fmoc-amino acids that have a tert-butyl-protected hydroxamic acid group [Fmoc-l-Asu(NHOtBu)-OH] in their side chain. nih.gov This building block can be used in standard Fmoc/tBu SPPS to generate peptide sequences. nih.gov A final acid treatment during cleavage from the resin removes the tert-butyl group, yielding the target hydroxamic acid-containing peptide. nih.gov This approach facilitates the rapid generation of libraries of peptide-based inhibitors for screening and optimization. nih.gov

| Peptide Analogue Class | Synthetic Strategy | Example Building Block / Reagent | Target Application | Reference |

|---|---|---|---|---|

| Histone Deacetylase (HDAC) Inhibitors | Incorporation of Fmoc-amino acid with a protected hydroxamic acid side chain via SPPS. | Fmoc-l-Asu(NHOtBu)-OH | Inhibition of NuRD corepressor complex. | nih.gov |

| General Peptide Hydroxamic Acids | Post-SPPS modification of a side-chain carboxylic acid. | Hydroxylamine (NH₂OH) | General synthesis of metalloproteinase inhibitors. | nih.govarkat-usa.org |

| Peptidyl Ureas | Carbodiimide-mediated Lossen rearrangement of N-Fmoc protected peptide hydroxamic acids. | Fmoc-Val-NHOH | Creation of urea (B33335) backbone surrogates. | core.ac.uk |

This compound as a Derivatization Reagent for Enhanced Detection

This compound (9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate) is a specialized reagent employed in analytical chemistry to enhance the detection and quantification of specific target molecules. chemimpex.comnih.gov Its utility stems from the strategic combination of a reactive hydroxylamine group and a bulky, easily detectable 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com Derivatization is a chemical modification process where a target analyte is converted into a new compound, or 'derivative', that possesses properties more suitable for a given analytical technique. The introduction of the Fmoc moiety through derivatization significantly improves the analytical characteristics of target compounds, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). chemimpex.com

In HPLC, the detection of compounds that lack a strong chromophore (a part of a molecule that absorbs light) or fluorophore (a fluorescent chemical group) can be challenging, leading to low sensitivity and poor quantification. researchgate.netresearchgate.net this compound is used as a pre-column derivatization reagent to overcome these limitations, especially for the analysis of carbonyl compounds. chemimpex.com

The derivatization process involves the reaction of the hydroxylamine part of the reagent with carbonyls to form stable oximes. The key advantage is the attachment of the Fmoc group to the target analyte. The fluorenyl structure within the Fmoc group is a potent chromophore and fluorophore, allowing for highly sensitive detection using UV or fluorescence detectors. researchgate.netsigmaaldrich.com This derivatization strategy enables the routine quality control and trace-level analysis of compounds that would otherwise be difficult to detect. researchgate.net

Table 1: HPLC Analysis Enhancement via Fmoc-Derivatization

| Feature | Before Derivatization | After Derivatization with Fmoc-based Reagent | Rationale |

|---|---|---|---|

| UV-Vis Absorbance | Low or negligible for analytes lacking chromophores. | Strong UV absorbance. | The fluorenyl moiety of the Fmoc group acts as a powerful chromophore. researchgate.net |

| Fluorescence | None for non-fluorescent analytes. | High fluorescence emission. | The Fmoc group is inherently fluorescent, enabling highly sensitive fluorescence detection. researchgate.net |

| Retention Behavior | Highly polar compounds may have poor retention on reversed-phase columns. | Increased retention on reversed-phase (e.g., C18) columns. | The large, nonpolar Fmoc group increases the hydrophobicity of the derivative. researchgate.net |

| Sensitivity | Low. | Significantly increased, allowing for trace-level analysis (ppm levels). researchgate.netresearchgate.net | Enhanced UV absorbance and fluorescence lead to lower limits of detection (LOD) and quantification (LOQ). researchgate.net |

This table is generated based on the principles of Fmoc-derivatization for HPLC analysis.

Mass spectrometry (MS) is a powerful technique for identifying and quantifying compounds based on their mass-to-charge ratio. The efficiency of ionization is a critical factor for sensitivity in MS. Derivatization with this compound can substantially improve the MS signal for target analytes. chemimpex.com

The introduction of the Fmoc group adds a significant and predictable mass (the molecular weight of this compound is 283.3 g/mol ) to the analyte, shifting the derivative's mass to a higher, often less crowded region of the mass spectrum. nih.gov This helps in distinguishing the analyte from background noise and matrix interferences. Furthermore, derivatization can enhance the ionization efficiency of the target molecule during electrospray ionization (ESI), a common ionization technique used in LC-MS. google.com By introducing a group that is more readily protonated or forms adducts, the derivatized analyte produces a more robust signal, leading to improved sensitivity and selectivity. chemimpex.comgoogle.com

Chemical Derivatization for the Detection and Quantification of Carbonyl Species

This compound is specifically employed for the derivatization of carbonyl compounds, such as aldehydes and ketones. chemimpex.com These species are often reactive and can be challenging to analyze directly. The hydroxylamine functional group (-ONH2) of the reagent reacts specifically with the carbonyl group (C=O) of an aldehyde or ketone to form a stable oxime linkage (-C=N-O-). chemimpex.commdpi.com

This reaction is highly selective for carbonyls, which minimizes interference from other functional groups present in a complex sample matrix. The resulting oxime derivative is more stable and less volatile than the parent carbonyl compound, making it well-suited for chromatographic analysis. The primary benefit of this derivatization is the covalent attachment of the Fmoc tag, which facilitates sensitive detection by both HPLC-UV/Fluorescence and LC-MS, as previously described. chemimpex.com This makes the reagent a valuable tool in fields like medicinal chemistry and analytical chemistry for quantifying carbonyl-containing molecules. chemimpex.com

Table 2: Carbonyl Species Targeted by Hydroxylamine-Based Derivatization

| Carbonyl Class | Example Compounds | Analytical Challenge | Benefit of Derivatization |

|---|---|---|---|

| Aldehydes | Formaldehyde, Hexanal, Heptanal | High volatility, lack of strong chromophore. mdpi.com | Forms stable oxime, attaches a UV-active and fluorescent tag. chemimpex.commdpi.com |

| Ketones | Acetone (B3395972), Methylglyoxal | Low molecular weight, high polarity. mdpi.com | Increases molecular weight and hydrophobicity, enhances MS signal. chemimpex.comgoogle.com |

| Keto-sugars | 3-Deoxyglucosone | Complex matrix interference in biological samples. mdpi.com | Provides selectivity and allows for trace quantification. chemimpex.com |

This table provides examples based on the general application of hydroxylamine derivatives for carbonyl analysis.

Fluorescent Tagging and Signal Amplification Strategies

The core of this compound's utility as a tagging reagent lies in the inherent fluorescence of the 9-fluorenylmethoxycarbonyl group. researchgate.net When a molecule is "tagged" with this group, it becomes fluorescent, allowing it to be detected with high sensitivity by a fluorescence detector. This process is a form of signal amplification because a single molecule of the analyte, once derivatized, can emit thousands of photons, generating a much stronger signal than could be achieved with a less sensitive detection method like UV absorbance.

Fluorescent tagging is a widely used strategy in modern analytical chemistry. acs.org Reagents like Fmoc chloride are well-established for derivatizing amino acids and other primary and secondary amines for fluorescence detection in HPLC. sigmaaldrich.comthermofisher.com this compound extends this principle to the analysis of carbonyl compounds. chemimpex.com The derivatization reaction is typically rapid and can be performed under mild conditions, making it a practical approach for routine analysis. thermofisher.com The resulting fluorescently tagged derivative allows for quantification at very low concentrations, which is crucial for applications such as monitoring genotoxic impurities in pharmaceuticals or analyzing biomarkers in biological fluids. researchgate.netresearchgate.net

Exploration in Chemical Biology and Material Science Applications

Precursor in Hydroxamic Acid Synthesis for Mechanistic Studies

Fmoc-N-ethyl-hydroxylamine is a key precursor in the synthesis of hydroxamic acids, a class of compounds with significant biological activities. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled reactions, making it an invaluable tool for researchers investigating the structure-activity relationships of hydroxamic acid derivatives. chemimpex.com

The synthesis of hydroxamic acids often involves the coupling of a carboxylic acid with a hydroxylamine (B1172632) derivative. unimi.itresearchgate.net this compound can be utilized in solid-phase synthesis, a technique that allows for the efficient production of a wide range of compounds. nih.govnih.gov In a typical solid-phase synthesis, a resin-bound Fmoc-protected hydroxylamine is acylated with a carboxylic acid. acs.org Subsequent removal of the Fmoc group yields the desired hydroxamic acid. nih.gov This method offers high control and flexibility in the synthesis of diverse hydroxamic acids. nih.gov

One common approach involves the use of a trityl-based linker to attach the hydroxylamine to the solid support. nih.gov The Fmoc group can be removed using a solution of piperidine (B6355638) in a suitable solvent. nih.govacs.org The resulting free hydroxylamine on the resin can then be reacted with an activated carboxylic acid to form the hydroxamic acid. acs.org

Table 1: Key Reagents in Solid-Phase Synthesis of Hydroxamic Acids

| Reagent/Component | Function |

| This compound | Protected hydroxylamine source |

| Solid Support (e.g., Wang resin, Trityl resin) | Immobilizes the reactants for ease of purification |

| Coupling Agents (e.g., EDC, TBTU) | Facilitate the formation of the amide bond |

| Deprotection Agent (e.g., Piperidine) | Removes the Fmoc protecting group |

| Carboxylic Acid | Provides the R-group for the final hydroxamic acid |

The ability to synthesize a diverse library of hydroxamic acid derivatives using this compound has been instrumental in studying their structure-reactivity relationships. nih.gov By systematically varying the substituents on the hydroxamic acid molecule, researchers can investigate how these changes affect the compound's biological activity. For instance, this approach has been used to identify potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.govresearchgate.net The hydroxamic acid moiety is a key pharmacophore that chelates metal ions within the active site of these enzymes. unimi.it

Bioconjugation Methodologies Employing this compound

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule. thermofisher.com this compound plays a role in bioconjugation by facilitating the introduction of hydroxylamine functionalities. chemimpex.com These functionalities can then be used to attach biomolecules to other molecules or surfaces, which is crucial for applications such as drug delivery and the development of diagnostic tools. chemimpex.comsigmaaldrich.com The hydroxylamine group can react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. google.comuomustansiriyah.edu.iq These libraries are invaluable for screening for new drug candidates and other biologically active compounds. nih.gov

This compound is well-suited for solid-phase synthesis, a cornerstone of combinatorial chemistry. crsubscription.com By immobilizing the hydroxylamine on a solid support, a multitude of different chemical building blocks can be added in a stepwise fashion to generate a large library of hydroxylamine derivatives. google.com This approach allows for the efficient synthesis and purification of the library members. acs.org

Two common strategies in combinatorial chemistry are parallel synthesis and the "split and pool" method. google.commdpi.com In parallel synthesis, different compounds are synthesized in separate reaction vessels. The "split and pool" method involves dividing the solid support resin into portions, reacting each portion with a different building block, and then pooling the portions back together. google.comnih.gov This process is repeated for each subsequent step, leading to an exponential increase in the number of compounds synthesized. nih.gov this compound can be effectively used in both of these methodologies to create large and diverse libraries of hydroxamic acids and other hydroxylamine-containing compounds. google.comresearchgate.net

Development of Polymers and Advanced Materials with Hydroxylamine Functionalities

The incorporation of hydroxylamine functionalities into polymer structures is a key strategy for creating advanced materials with tailored properties. These functional groups serve as versatile handles for cross-linking, degradation, and post-polymerization modification, leading to innovations in areas ranging from degradable plastics to self-healing elastomers and specialized coatings. Protected derivatives, such as this compound, are instrumental in these synthetic pathways, offering precise control over the introduction of the reactive hydroxylamine moiety.

The presence of hydroxylamine in a polymer backbone or as a side chain can impart unique chemical reactivity. For instance, hydroxylamine and its salts are utilized as powerful reducing agents in polymer preparation. britannica.com A prominent industrial application involves the synthesis of oximes, such as the conversion of cyclohexanone to its oxime, which is a critical precursor in the manufacture of nylon-6. britannica.comwikipedia.org

Research Findings in Hydroxylamine-Based Polymers:

Recent research has focused on leveraging hydroxylamine functionalities to create sophisticated polymers with dynamic and responsive characteristics. Two notable areas of development are in degradable polymers synthesized via ring-opening metathesis polymerization (ROMP) and in supramolecular elastomers based on poly(β-hydroxyl amine)s.

Degradable Polymers via ROMP: One advanced strategy involves using bifunctional hydroxylamine building blocks to create monomers for ROMP. nih.gov This method allows for the synthesis of a new class of degradable polymers whose backbone can be cleaved under acidic or basic conditions. nih.gov The versatility of this approach is demonstrated by the use of various substituted hydroxylamines (e.g., O-ethyl hydroxylamine, O-benzyl hydroxylamine) to generate polymers with different hydrocarbon functionalities, influencing their mechanical or optical properties. nih.gov This modular approach enables the creation of functional and degradable polymers that could be applied as novel degradable plastics or resins. nih.gov

Supramolecular Elastomers: Poly(β-hydroxyl amine)s represent another significant class of advanced materials. mdpi.com Synthesized through the catalyst-free, no-byproduct click polymerization of amine and epoxy monomers, these polymers feature backbones rich in hydroxyl and amine groups. mdpi.comresearchgate.net These groups facilitate the formation of extensive non-covalent interactions, such as hydrogen bonds and metal-coordination bonds. mdpi.com This dual-cross-linked network results in supramolecular elastomers with tunable mechanical properties and remarkable self-healing capabilities. mdpi.com Research has shown these materials can achieve a healing efficiency of up to 98%, making them highly attractive for applications in biomedical materials and flexible electronics. mdpi.com

The role of a protected compound like this compound is crucial in the synthesis of monomers for such polymers. The fluorenylmethoxycarbonyl (Fmoc) group provides robust protection for the hydroxylamine nitrogen, preventing its unintended reactions during preceding synthetic steps. This allows for the precise incorporation of the N-ethyl-hydroxylamine group into a complex monomer structure, which can then be polymerized. Subsequent removal of the Fmoc group under mild conditions can unmask the hydroxylamine functionality in the final polymer, making it available for cross-linking or other modifications.

The table below summarizes key research findings on polymers incorporating hydroxylamine functionalities.

| Polymer Type | Synthetic Method | Key Functional Group | Notable Properties | Potential Applications |

|---|---|---|---|---|

| Degradable Polymers | Ring-Opening Metathesis Polymerization (ROMP) | Bifunctional Hydroxylamine | Backbone lability in acidic or basic conditions; Tunable functionality. nih.gov | Degradable plastics, Resins. nih.gov |

| Supramolecular Elastomers | Amine-Epoxy Polymerization | Poly(β-hydroxyl amine) | Self-healing (up to 98% efficiency); Tunable mechanical strength; Reprocessable. mdpi.com | Flexible electronics, Biomedical materials. mdpi.com |

| Polyamide (Nylon-6) | Beckmann Rearrangement of Cyclohexanone Oxime | Hydroxylamine (in precursor synthesis) | High tensile strength, Durability. britannica.comwikipedia.org | Synthetic fibers, Plastics, Dyes. britannica.com |

Mechanistic Investigations and Computational Modeling

Elucidation of Reaction Mechanisms Involving Fmoc-N-ethyl-hydroxylamine

While specific mechanistic studies detailing the direct role of this compound in solid-phase peptide synthesis (SPPS) are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of Fmoc chemistry and the known functions of N-alkylhydroxylamines.

In the context of Fmoc SPPS, N-hydroxylamine derivatives are primarily recognized for their role as additives during the coupling step, where they help to suppress side reactions. When used in conjunction with coupling reagents like carbodiimides, they can form activated esters that are less prone to racemization. The mechanism involves the N-hydroxylamine acting as a nucleophile, reacting with the activated carboxylic acid of the incoming Fmoc-amino acid to form a more stable active ester intermediate. This intermediate then reacts with the free amine of the resin-bound peptide to form the peptide bond.

While this compound is commercially available for use in peptide synthesis, its primary application is likely as a building block or for specific modifications rather than as a standard deprotecting agent or coupling additive. The standard mechanism for Fmoc group removal involves a base-catalyzed β-elimination. This process is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position by a base, typically a secondary amine like piperidine (B6355638). This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to prevent side reactions.

Should this compound be involved in reactions, its behavior would be dictated by the nucleophilicity of the hydroxylamine (B1172632) nitrogen and the lability of the Fmoc protecting group under basic conditions.

Kinetic and Thermodynamic Studies of Fmoc Deprotection and Coupling Reactions

Quantitative kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the available literature. However, the broader context of Fmoc deprotection and coupling kinetics provides a framework for understanding its potential behavior.

The kinetics of Fmoc deprotection are well-studied for conventional reagents like piperidine. The rate of deprotection is dependent on the base concentration, the solvent, and the peptide sequence. For instance, the deprotection of Fmoc-Val-OH with piperidine in DMF shows a significant dependence on the piperidine concentration, with higher concentrations leading to faster and more complete removal of the Fmoc group.

The following table illustrates typical kinetic data for Fmoc removal from Fmoc-Val-OH using piperidine in DMF, demonstrating the influence of reagent concentration on reaction completion.

| Piperidine Concentration (% v/v in DMF) | Time (min) | Fmoc Group Elimination (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

This table is illustrative of general Fmoc deprotection kinetics and does not represent data for this compound.

In coupling reactions, hydroxylamine-derived additives like HOBt (1-hydroxybenzotriazole) and its analogues are known to accelerate the reaction and reduce racemization. The thermodynamic stability of the active ester intermediates formed with these additives plays a crucial role in their effectiveness. While specific thermodynamic parameters for this compound as a coupling additive have not been reported, it is expected that it would function to stabilize the activated amino acid, thereby influencing the energy landscape of the peptide bond formation.

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in peptide synthesis. These methods can provide insights into transition state geometries, activation energies, and reaction pathways, which are often difficult to determine experimentally.

While no specific computational studies on this compound were identified in the search results, the application of these methods to similar systems highlights their potential. For example, DFT calculations have been used to study the mechanism of Fmoc deprotection by various amines, elucidating the energetics of the β-elimination pathway and the subsequent trapping of dibenzofulvene.

Future Directions and Emerging Research Frontiers

Innovations in Green Chemistry Approaches for Fmoc-N-ethyl-hydroxylamine Synthesis

The synthesis and application of this compound are increasingly influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. A primary focus has been the replacement of traditional polar aprotic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), due to their reproductive toxicity. gyrosproteintechnologies.comtandfonline.com Research into greener alternatives has identified several promising candidates that could be applied to processes involving this compound.

Innovations in this area include:

Sustainable Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and γ-valerolactone (GVL) are being investigated as viable replacements for DMF. tandfonline.combiotage.com Binary mixtures, such as dimethyl sulfoxide/ethyl acetate (B1210297) (DMSO/EtOAc) and anisole/N-octylpyrrolidone (NOP), have also shown effectiveness, offering tunable polarity for different reaction conditions. gyrosproteintechnologies.comtandfonline.com The adoption of these solvents aims to reduce the environmental and health impacts associated with peptide synthesis. tandfonline.com

Eco-Friendly Reagents: The development of greener coupling agents and the use of catalyst-free protection methods, such as ultrasonic-assisted N-Fmoc protection of amines, contribute to more sustainable synthetic routes. tandfonline.comscielo.br These methods often lead to high yields in shorter reaction times without the formation of harmful byproducts. scielo.br

Interactive Data Table: Comparison of Green Solvents for Peptide Synthesis

| Solvent/Mixture | Key Advantages | Challenges |

| 2-MeTHF | Less toxic than DMF; high crude purity achieved in some syntheses. biotage.com | Deprotection steps can be sensitive to this solvent. biotage.com |

| NBP | Not classified as reprotoxic; similar characteristics to NMP. tandfonline.com | Requires optimization to match the yield and purity of DMF-based processes. tandfonline.com |

| DMSO/EtOAc | Binary mixture allows for adjustable polarity; components are less hazardous. gyrosproteintechnologies.com | Requires validation for a wide range of peptide sequences. |

| Anisole/NOP | Capable of solubilizing all Fmoc-amino acids; good resin swelling properties. tandfonline.com | Performance may vary with different resin types. tandfonline.com |

| γ-Valerolactone (GVL) | Derived from biomass; considered a sustainable choice. tandfonline.com | May require specific microwave-assisted protocols to be effective. |

Expansion of Applications in Macrocyclization and Complex Natural Product Synthesis

This compound serves as a valuable precursor for introducing N-substituted hydroxylamine (B1172632) functionalities, which are key components in modern ligation and macrocyclization strategies. The ability to form stable peptide bonds under mild conditions is crucial for the synthesis of complex cyclic peptides and natural products. nih.gov

A significant advancement in this area is the α-ketoacid-hydroxylamine (KAHA) ligation. researchgate.netethz.ch This reaction enables the chemoselective coupling of an N-terminal hydroxylamine peptide segment with a C-terminal α-ketoacid segment. ethz.ch The process is highly efficient, proceeds in aqueous media without the need for catalysts, and forms a native amide bond, making it ideal for synthesizing large, unprotected peptide fragments. researchgate.netresearchgate.net this compound can be used to prepare the N-terminal hydroxylamine building blocks necessary for this ligation, which are incorporated using standard Fmoc-based solid-phase peptide synthesis (SPPS). ethz.chacs.org

The KAHA ligation has been successfully applied to:

Peptide Macrocyclization: The formation of cyclic peptides is often challenging due to entropically disfavored pre-cyclization conformations. uni-kiel.de The KAHA ligation provides a robust method for head-to-tail cyclization under mild conditions, yielding macrocyclic peptides from unprotected linear precursors. nih.gov

Complex Protein Synthesis: Researchers have used the KAHA ligation to synthesize complex proteins of up to 200 residues, including ubiquitin and the therapeutic peptide tirzepatide. ethz.chacs.org The ability to create native peptide backbones at the ligation site is a significant advantage over methods that introduce non-canonical residues. acs.orgacs.org

Development of Orthogonal Protecting Group Strategies in Conjunction with this compound

The strategic use of orthogonal protecting groups is fundamental to modern peptide chemistry, allowing for site-specific modifications such as branching, cyclization, or labeling. iris-biotech.depeptide.com In the context of Fmoc-based synthesis, an orthogonal protecting group must be stable to the mildly basic conditions used for Fmoc removal (typically piperidine) but cleavable under different, specific conditions. nih.gov This orthogonality is crucial when incorporating a unique functionality using a reagent like this compound.

Several protecting groups are orthogonal to the Fmoc group and can be used on amino acid side chains, particularly lysine (B10760008), to allow for selective deprotection and subsequent reaction.

Interactive Data Table: Orthogonal Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Applications |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP. iris-biotech.desigmaaldrich.com | Stable to piperidine (B6355638) and TFA. sigmaaldrich.com | Side-chain modification, cyclization, synthesis of branched peptides. sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF. iris-biotech.de | More stable to piperidine than Dde, preventing migration. iris-biotech.de | Used where Dde is not robust enough; synthesis of long or complex peptides. iris-biotech.de |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃). researchgate.net | Stable to both acidic (TFA) and basic (piperidine) conditions. chempep.com | On-resin cyclization and side-chain functionalization. researchgate.net |

| 4-Methyltrityl | Mtt | 1% TFA in DCM or HOBt in DCM/TFE. sigmaaldrich.comresearchgate.net | Stable to piperidine and hydrazine. | Ideal for cases requiring very mild acid-labile deprotection. sigmaaldrich.com |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA). peptide.com | Stable to piperidine and hydrazine. peptide.com | Commonly used for side-chain protection; removed during final cleavage from many resins. peptide.com |

The use of these groups in conjunction with this compound would allow for the precise placement of an N-ethyl-hydroxylamine moiety within a peptide sequence. For instance, a lysine side chain could be protected with an ivDde group while the peptide is assembled using Fmoc chemistry. After chain elongation, the ivDde group could be selectively removed with hydrazine, and the exposed amine could then be modified, while the rest of the peptide, including any termini protected with Fmoc, remains intact. sigmaaldrich.com

Integration of this compound Chemistry into Automated Synthesis Platforms

The automation of chemical synthesis has revolutionized the production of biopolymers like peptides and oligosaccharides. nih.govresearchgate.net Fmoc chemistry is particularly well-suited for automation due to the mild deprotection conditions and the ability to monitor the release of the fluorenyl chromophore by UV spectroscopy, which provides a real-time indicator of reaction completion. nih.govbachem.com

The integration of this compound into these platforms can be envisioned in several ways:

Automated Solid-Phase Peptide Synthesis (SPPS): this compound can be used as a building block to introduce a hydroxylamine functionality at a specific point in a peptide sequence synthesized on an automated platform. nih.gov Fully automated synthesizers, including those using microwave irradiation to accelerate reaction times, are commercially available and rely heavily on Fmoc/tBu chemistry. bachem.com The incorporation of specialized, non-standard monomers is a routine aspect of these automated protocols.

Automated Glycan Assembly (AGA): The synthesis of complex carbohydrates has also been automated, simplifying access to these challenging molecules. researchgate.netcolab.ws In AGA, monosaccharide building blocks with temporary protecting groups, often Fmoc, are sequentially coupled on a solid support. acs.org A specialized building block derived from this compound could be designed for incorporation into automated oligosaccharide synthesis to create novel glycan structures or glycoconjugates. researchgate.net

The compatibility of Fmoc-protected reagents with the established protocols of automated synthesizers facilitates their integration, enabling the rapid and efficient production of complex molecules with precisely placed functionalities for further research and development. researchgate.netbachem.com

Q & A

Advanced Question

- Stability : Fmoc is base-labile but stable under acidic conditions, whereas Boc (tert-butoxycarbonyl) requires TFA for cleavage, limiting compatibility with acid-sensitive moieties .

- Coupling efficiency : Fmoc derivatives exhibit faster activation rates due to the electron-withdrawing fluorenyl group, enabling higher yields in SPPS (90–95% vs. 80–85% for Boc) .

- Side reactions : Boc-protected hydroxylamines are less prone to N→O acyl shifts but require harsher deprotection conditions .

What role does this compound play in developing peptide-based biomaterials?

Advanced Question

Its hydroxylamine group facilitates:

- Hydrogel formation : Crosslinking via oxime bonds in pH-responsive hydrogels for drug delivery .

- Surface functionalization : Covalent attachment of peptides to aldehyde-modified polymers (e.g., oxidized dextran) for tissue engineering scaffolds .

- Stability enhancement : Oxime linkages resist proteolytic degradation better than amide bonds, extending in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.